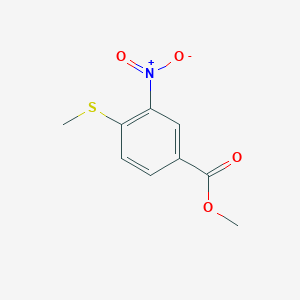

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate

Übersicht

Beschreibung

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is an organic compound with a complex structure that includes a nitro group, a methylsulfanyl group, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate typically involves the nitration of methyl 4-(methylsulfanyl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Methyl 4-(methylsulfinyl)-3-nitrobenzenecarboxylate, Methyl 4-(methylsulfonyl)-3-nitrobenzenecarboxylate.

Reduction: Methyl 4-(methylsulfanyl)-3-aminobenzenecarboxylate.

Substitution: Various esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These transformations can alter the compound’s reactivity and interaction with biological targets, such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(methylsulfinyl)-3-nitrobenzenecarboxylate

- Methyl 4-(methylsulfonyl)-3-nitrobenzenecarboxylate

- Methyl 4-(methylsulfanyl)-3-aminobenzenecarboxylate

Uniqueness

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is unique due to the presence of both a nitro group and a methylsulfanyl group on the aromatic ring.

Biologische Aktivität

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate (C₉H₉NO₄S) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group and a methylsulfanyl group attached to a benzenecarboxylate structure, classifying it under nitrobenzoates. Its unique combination of functional groups contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Reaction of 4-(2-methyl-4-sulfanylquinolines) with methyl iodide in ethanol in the presence of sodium ethylate.

- Condensation Reactions : Utilizing starting materials such as 2-methyl-5-nitrophenol to yield the desired product.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anticancer Properties : Studies have shown that derivatives can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, certain analogues have been found to enhance caspase-3 activity, indicating their role in inducing programmed cell death in breast cancer cells .

- Enzyme Inhibition : Interaction studies reveal that this compound may bind to specific enzymes or receptors, potentially acting as a modulator of biochemical pathways.

Anticancer Activity

A study focused on the synthesis and biological evaluation of compounds related to this compound. The results indicated:

- Microtubule Destabilization : Compounds showed effective inhibition of microtubule assembly at concentrations around 20 μM.

- Apoptosis Induction : Selected compounds enhanced caspase-3 activity significantly, confirming their potential as anticancer agents .

Antimicrobial Evaluation

Research on structurally similar nitro compounds demonstrated varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing antimicrobial activity, suggesting that this compound may also possess similar properties .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Hydroxy derivative | Hydroxyl substitution alters reactivity | Varying antimicrobial properties |

| Methyl 4-(ethylthio)-3-nitrobenzoate | Ethylthio derivative | Ethyl group affects steric hindrance | Antimicrobial potential |

| Methyl 4-(methylamino)-3-nitrobenzoate | Amino derivative | Increased activity due to amino functionality | Enhanced anticancer effects |

| Methyl 4-chloro-3-nitrobenzoate | Chloro derivative | Enhanced electrophilicity due to chlorine substituent | Potentially increased cytotoxicity |

Eigenschaften

IUPAC Name |

methyl 4-methylsulfanyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFKUEQFNLAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611224 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51919-71-2 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.